4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine
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Overview
Description
(S)-p38 MAPK Inhibitor III is a methylsulfanylimidazole compound that specifically targets p38 mitogen-activated protein kinase (MAPK). It inhibits p38 MAPK with an in vitro half-maximal inhibitory concentration (IC50) of 0.90 µM . This compound is cell-permeable and has potent effects on cytokine release.
Preparation Methods
Synthetic Routes:
The synthetic route for (S)-p38 MAPK Inhibitor III involves the following steps:
Imidazole Formation: Start with 4-fluorophenyl-2-(methylthio)-1H-imidazole-4-carbonitrile as the precursor. React it with (1S)-1-phenylethylamine to form the imidazole ring.
Substitution: Introduce the fluorine atom by reacting the imidazole intermediate with an appropriate fluorinating agent.
Methylsulfanyl Group Addition: Add the methylsulfanyl group to the imidazole ring.
Purification: Purify the compound to obtain (S)-p38 MAPK Inhibitor III.
Industrial Production:
Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and large-scale purification processes.
Chemical Reactions Analysis
(S)-p38 MAPK Inhibitor III undergoes various chemical reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Substitution: The imidazole ring can undergo substitution reactions.
Reduction: Reduction of functional groups may occur.
Common reagents include fluorinating agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions.
Scientific Research Applications
(S)-p38 MAPK Inhibitor III finds applications in:
Chemistry: Used as a tool compound to study p38 MAPK signaling pathways.
Biology: Investigated for its effects on cytokine release and cellular responses.
Medicine: Potential therapeutic applications in inflammatory diseases.
Industry: May serve as a lead compound for drug development.
Mechanism of Action
The compound inhibits p38 MAPK, a key regulator of cellular stress responses. It interferes with downstream signaling pathways, affecting cytokine production and immune responses. Molecular targets include p38α and p38β isoforms.
Comparison with Similar Compounds
(S)-p38 MAPK Inhibitor III stands out due to its specific targeting of p38 MAPK. Similar compounds include other p38 inhibitors like SB203580 and VX-745.
Remember that this information is based on published literature, and specific applications may vary. If you have further questions or need additional details, feel free to ask
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Properties
Molecular Formula |
C23H21FN4S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)/t15-/m0/s1 |
InChI Key |
VXPWQNBKEIVYIS-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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